

PF-562271 Hydrochloride: A Technical Guide to FAK/Pyk2 Selectivity

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
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This technical guide provides an in-depth analysis of the selectivity profile of **PF-562271 hydrochloride**, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Prolinerich Tyrosine Kinase 2 (Pyk2). This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: FAK/Pyk2 Selectivity

PF-562271 hydrochloride demonstrates high potency and selectivity for FAK and its closest homolog, Pyk2. The compound is a reversible, ATP-competitive inhibitor.[1][2][3][4] In biochemical assays, PF-562271 is approximately 9 to 10-fold more selective for FAK over Pyk2.[1][4] This selectivity is maintained in cell-based assays, where it effectively inhibits FAK autophosphorylation.[2][5]



Target	Assay Type	IC50 (nM)	Notes
FAK	Biochemical (Recombinant Enzyme)	1.5	ATP-competitive inhibition.[1][2][3][4][5]
Pyk2	Biochemical (Recombinant Enzyme)	13 - 14	Approximately 10-fold less potent than for FAK.[1][2][3][5][6]
p-FAK (Y397)	Cell-Based (Inducible)	5	Measures inhibition of FAK autophosphorylation in cells.[1][2][3][5]
CDK2/E	Biochemical (Recombinant Enzyme)	30 - 120	Off-target activity noted, but requires much higher concentrations in cell- based assays to affect cell cycle.[3][5]
CDK5/p35	Biochemical (Recombinant Enzyme)	30 - 120	Off-target activity noted.[3][5]
CDK1/B	Biochemical (Recombinant Enzyme)	30 - 120	Off-target activity noted.[3][5]
CDK3/E	Biochemical (Recombinant Enzyme)	30 - 120	Off-target activity noted.[3][5]

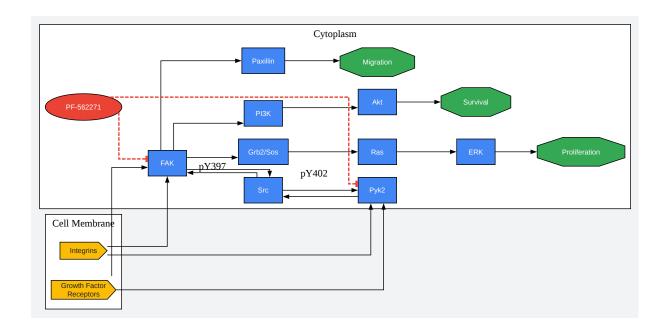
PF-562271 generally displays a high degree of selectivity, showing over 100-fold greater potency against FAK and Pyk2 compared to a wide range of other kinases.[1][2][4] While some activity against cyclin-dependent kinases (CDKs) is observed in recombinant enzyme assays, significantly higher concentrations (in the micromolar range) are needed to induce effects on



cell cycle progression in cell-based assays, suggesting a favorable selectivity window in a cellular context.[3][5]

Signaling Pathway Inhibition

FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signaling pathways downstream of integrins and growth factor receptors. They are involved in cell adhesion, migration, proliferation, and survival. PF-562271 inhibits the catalytic activity of these kinases, thereby blocking downstream signaling cascades.



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Caption: PF-562271 Inhibition of FAK/Pyk2 Signaling Pathways.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of selectivity data. The following are protocols derived from published studies for the biochemical and cell-based assays used to characterize PF-562271.

Recombinant Enzyme Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of PF-562271 to inhibit the phosphorylation of a substrate by purified FAK or Pyk2 kinase domains.

Materials:

- Enzyme: Purified, activated FAK kinase domain (e.g., amino acids 410-689) or Pyk2 kinase domain.
- Substrate: A random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1.
- ATP: Adenosine triphosphate.
- Inhibitor: **PF-562271 hydrochloride**, serially diluted.
- Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1][4][7]
- Detection Antibody: Anti-phosphotyrosine antibody (e.g., PY20).[1][4][7]
- Secondary Antibody: HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).[1][4]
 [7]
- Substrate for HRP: TMB or similar chromogenic substrate.
- Stop Solution: 2 M H2SO4.[1][7]
- Microplates: 96-well ELISA plates.

Procedure:

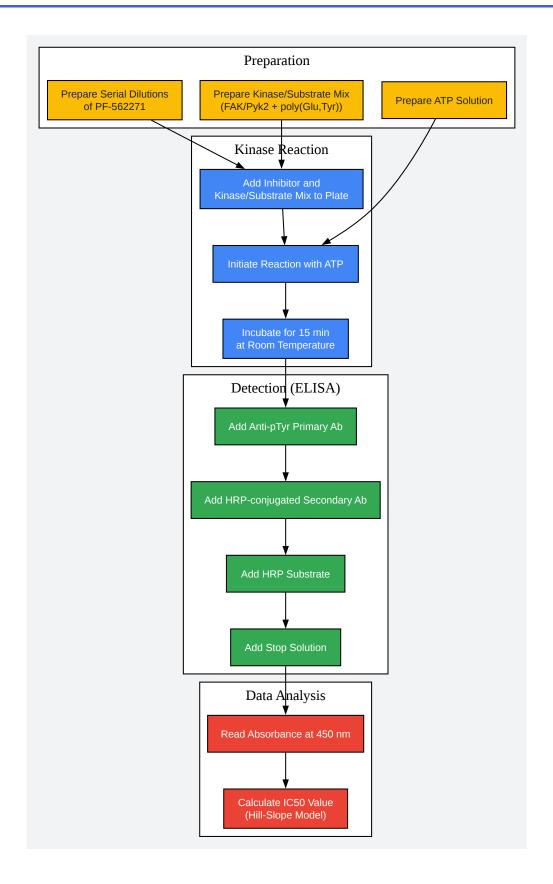
Foundational & Exploratory





- Reaction Setup: In a microplate, combine the purified FAK or Pyk2 kinase domain with the poly(Glu, Tyr) substrate in the kinase buffer.[1][4][7]
- Inhibitor Addition: Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 μ M, with 1/2-log dilutions.[1][4][7] Each concentration should be tested in triplicate.
- Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., $50 \mu M$).[1][4][7]
- Incubation: Incubate the plate for a set period, for instance, 15 minutes at room temperature, to allow for phosphorylation.[1][4][7]
- Detection:
 - Wash the wells to remove excess reagents.
 - Add the anti-phosphotyrosine primary antibody to detect the phosphorylated substrate.
 Incubate as required.
 - Wash, then add the HRP-conjugated secondary antibody and incubate.
 - Wash again, and then add the HRP substrate.
- Data Acquisition: After a color change is apparent, add the stop solution. Read the absorbance at 450 nm using a microplate reader.[1][7]
- Analysis: The absorbance readings are proportional to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration. Determine the IC50 value using a suitable model, such as the Hill-Slope Model.[1]





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Caption: Workflow for a Biochemical Kinase Inhibition Assay.



Cell-Based FAK Autophosphorylation Assay (Cellular IC50 Determination)

This assay measures the ability of PF-562271 to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397) within a cellular environment. An inducible expression system is often used to control FAK expression.[5]

Materials:

- Cell Line: A suitable cell line with an inducible FAK expression system (e.g., using the GeneSwitch system).[5]
- Inducing Agent: Mifepristone or another suitable agent to induce FAK expression.
- Inhibitor: PF-562271 hydrochloride, diluted in culture media.
- Culture Media and Reagents: Standard cell culture reagents.
- Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors.
- Antibodies: Primary antibodies for phospho-FAK (Y397) and total FAK.
- Detection System: Western blot or a quantitative immunoassay (e.g., ELISA).

Procedure:

- Cell Plating: Seed the cells in multi-well plates and allow them to adhere.
- FAK Expression Induction: Add the inducing agent to the culture medium to trigger the expression of FAK.
- Inhibitor Treatment: Treat the cells with a range of concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).
- Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates.



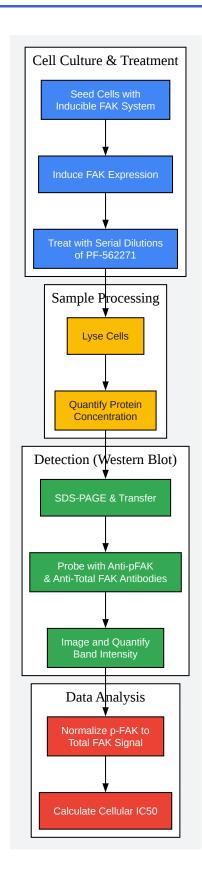




Detection of p-FAK:

- Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FAK (Y397) and total FAK. Use appropriate secondary antibodies for detection.
- ELISA: Use a sandwich ELISA kit specific for p-FAK (Y397).
- Data Acquisition: Quantify the band intensity (Western blot) or signal (ELISA) for both p-FAK and total FAK.
- Analysis: Normalize the p-FAK signal to the total FAK signal for each treatment condition.
 Plot the percentage of p-FAK inhibition against the log of the PF-562271 concentration to determine the cellular IC50.





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Caption: Workflow for a Cell-Based FAK Autophosphorylation Assay.



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